Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate

Description

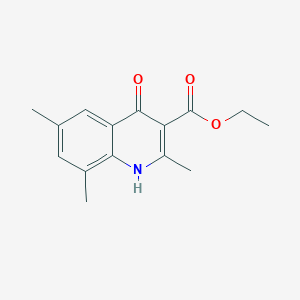

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, methyl substituents at positions 2, 6, and 8, and an ethyl ester at position 2. Quinoline derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and pharmacological profiles .

Properties

IUPAC Name |

ethyl 2,6,8-trimethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-5-19-15(18)12-10(4)16-13-9(3)6-8(2)7-11(13)14(12)17/h6-7H,5H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAFEOWAKIMFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C=C(C=C2C1=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,8-trimethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

Oxidation: 4-oxo-2,6,8-trimethylquinoline-3-carboxylate.

Reduction: 4-hydroxy-2,6,8-trimethylquinoline.

Substitution: 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate exhibits significant antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in developing formulations aimed at preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The minimum inhibitory concentration values suggest that it could serve as a potent alternative or complement to existing antibiotics .

Antiviral Potential

Research has indicated that derivatives of quinoline compounds can exhibit antiviral activity. This compound may have potential in antiviral drug development, particularly against emerging viral threats. Its mechanism of action may involve interference with viral replication processes .

Agricultural Applications

Herbicide Development

Quinoline derivatives are being explored as herbicides due to their ability to inhibit specific enzyme pathways in plants. This compound could be synthesized into formulations that selectively target weed species while minimizing harm to crops .

Pesticidal Properties

The compound may also possess insecticidal properties, making it suitable for use in pest control formulations. Its efficacy against agricultural pests can be attributed to its ability to disrupt physiological processes in insects .

Materials Science Applications

Polymer Additives

In materials science, this compound can be utilized as a stabilizer in polymer formulations. Its antioxidant properties help enhance the thermal stability and longevity of polymers exposed to environmental stressors .

Coatings and Films

The compound can be incorporated into coatings and films to improve their resistance to degradation caused by UV radiation and oxidation. This application is particularly relevant in industries where material durability is critical .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antioxidant Activity | Evaluated the radical-scavenging ability of the compound | Demonstrated significant reduction in oxidative stress markers in vitro |

| Antimicrobial Efficacy Study | Tested against various bacterial strains | Showed effective inhibition against Staphylococcus aureus and E. coli with MIC values lower than standard antibiotics |

| Herbicidal Activity Research | Investigated its potential as a selective herbicide | Indicated effective weed control with minimal impact on crop species |

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Methyl Group Positional Isomers

- Ethyl 2,6,7-trimethylquinoline-3-carboxylate (CAS 892874-87-2) and Ethyl 2,7,8-trimethylquinoline-3-carboxylate (CAS 892874-89-4) differ in the placement of methyl groups. For example, the 2,6,8-trimethyl configuration in the target compound may enhance steric hindrance compared to 2,6,7- or 2,7,8-trimethyl analogs, affecting interactions with enzymes or receptors .

Hydroxyl Group Replacement

- Ethyl 2,6,8-trimethylquinoline-3-carboxylate (): Lacks the 4-hydroxyl group, reducing polarity and hydrogen-bonding capacity. This difference may decrease solubility in aqueous media compared to the target compound.

- Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate (CAS 457937-38-1): Replaces the hydroxyl group with a dimethylaminoethylamino substituent.

Functional Group Modifications

Halogenated Derivatives

- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6): Substitutes the 8-methyl group with bromine.

- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6): Introduces electron-withdrawing groups (Cl, NO₂) at positions 4 and 6. These groups may alter electronic density, affecting reactivity in nucleophilic substitution reactions .

Trifluoromethyl Substitutions

- Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9, similarity score 0.85): The trifluoromethyl group at position 6 enhances electron-withdrawing effects and metabolic resistance compared to methyl groups. This substitution could improve pharmacokinetic profiles in drug design .

Heterocyclic and Polycyclic Analogs

- Pharmacological studies show that crystal habitus (e.g., plate vs. block forms) significantly impacts analgesic activity and toxicity, highlighting the importance of solid-state properties in drug development .

Biological Activity

Ethyl 4-hydroxy-2,6,8-trimethylquinoline-3-carboxylate is a quinoline derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core with specific substitutions that enhance its biological activity. The compound is characterized by:

- A hydroxy group at the 4-position

- Methyl groups at the 2, 6, and 8 positions

- An ethyl ester group at the 3-position

This unique structure contributes to its solubility and interaction with biological targets.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Research shows that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition zones were observed against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

Antiviral Activity

The compound has also been investigated for its antiviral properties . Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development. Specific derivatives of quinoline compounds have shown promising results against viruses such as H5N1 .

Anti-inflammatory Effects

This compound acts as a G protein-coupled receptor agonist , which suggests potential applications in modulating inflammatory responses. This mechanism indicates its role in pain management and treatment of inflammatory diseases.

The biological effects of this compound are attributed to its interaction with various cellular targets:

- Target Interaction : The compound binds to specific receptors involved in inflammation and pain pathways.

- Biochemical Pathways : It influences several biochemical pathways that regulate cellular processes such as apoptosis and cell proliferation.

- Environmental Factors : The efficacy of the compound can be affected by environmental factors like pH and temperature, which may influence its stability and bioavailability.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms ester/quinoline groups .

- LC-MS : Validates molecular weight and purity (e.g., 95%+ by HPLC) .

- X-ray Crystallography : Resolves 3D structure; SHELX software refines atomic coordinates and thermal parameters .

How to resolve contradictions in spectroscopic data for derivatives?

Q. Advanced

- Cross-Validation : Combine NMR, high-resolution MS, and IR to cross-check functional groups.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts/geometries for comparison .

- Crystallographic Validation : Single-crystal X-ray data (refined via SHELXL) resolves ambiguities in regiochemistry .

What crystallographic software is recommended for structure determination?

Q. Basic

- SHELX Suite : SHELXL refines small-molecule structures, handling twinning/disorder via least-squares minimization .

- Validation Tools : PLATON or CCDC tools assess geometric accuracy and intermolecular interactions .

How to address crystallographic data with twinning or disorder?

Q. Advanced

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin laws and partition overlapping reflections .

- Disordered Moieties : Apply restraints (e.g., SIMU/ISOR) to thermal parameters and refine occupancy factors iteratively .

What are the storage and handling protocols for this compound?

Q. Basic

- Storage : Keep in sealed, dry containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .

How does substitution patterning affect reactivity in further functionalization?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.